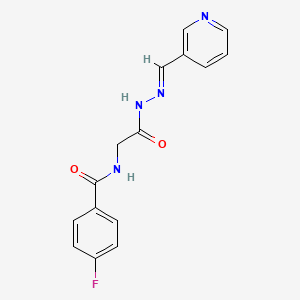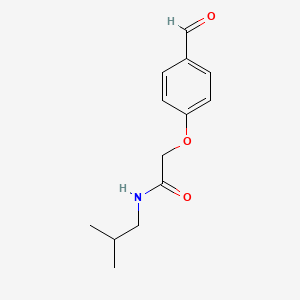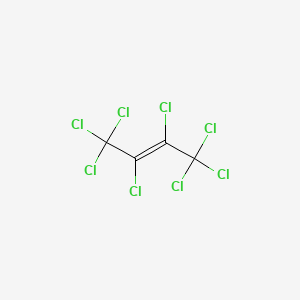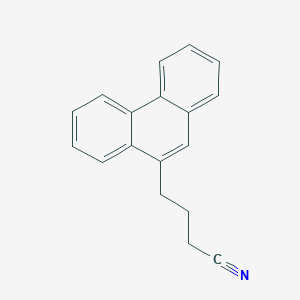
9-Phenanthrenebutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthrenebutanenitrile is an organic compound with the molecular formula C18H13N It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a butanenitrile group attached to the phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenebutanenitrile typically involves the functionalization of phenanthrene derivatives. One common method is the reaction of 9-bromophenanthrene with butanenitrile under specific conditions to introduce the nitrile group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenanthrenebutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene core, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or sulfuric acid are used for halogenation and sulfonation reactions, respectively
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrenebutylamine.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9-Phenanthrenebutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, plastics, and other materials
Mecanismo De Acción
The mechanism of action of 9-Phenanthrenebutanenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The phenanthrene core can intercalate with DNA, influencing gene expression and cellular processes .
Comparación Con Compuestos Similares
9-Phenanthrenol: A hydroxylated derivative of phenanthrene with different reactivity and applications.
9-Phenanthrenemethanol: Contains a hydroxymethyl group instead of a nitrile group, leading to different chemical properties.
Phenanthrenequinone: An oxidized form of phenanthrene with distinct reactivity and uses
Uniqueness: 9-Phenanthrenebutanenitrile is unique due to its combination of a phenanthrene core and a nitrile group, which imparts specific chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88986-03-2 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
4-phenanthren-9-ylbutanenitrile |
InChI |
InChI=1S/C18H15N/c19-12-6-5-8-15-13-14-7-1-2-9-16(14)18-11-4-3-10-17(15)18/h1-4,7,9-11,13H,5-6,8H2 |
Clave InChI |
MKAQTRHNNLYKAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
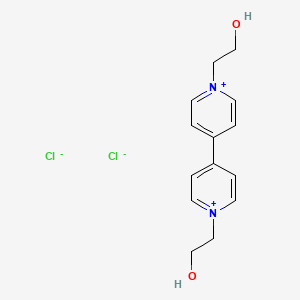
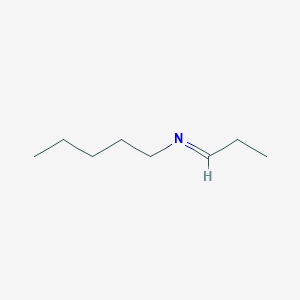
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)



